molecular formula C41H52N6O9P+ B13433337 [(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine

[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine

Cat. No.: B13433337
M. Wt: 803.9 g/mol
InChI Key: GFPJIIBTDSCTHG-UGGWQHQUSA-O
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Description

[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine typically involves multi-step organic synthesis. The process may include:

    Protection and Deprotection Steps: Protecting groups are used to shield reactive sites during intermediate steps.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds using reagents such as palladium catalysts.

    Purification: Techniques like chromatography and recrystallization to isolate the desired product.

Industrial Production Methods

Industrial production may involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This includes:

    Batch Processing: Sequential addition of reagents in a controlled environment.

    Continuous Flow Chemistry: Using continuous reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its interactions with biological molecules.

    Medicine: Investigating its potential therapeutic effects.

    Industry: Use in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action involves the interaction of [(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    [(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine: shares similarities with other nucleoside analogs and phosphonium compounds.

Properties

Molecular Formula

C41H52N6O9P+

Molecular Weight

803.9 g/mol

IUPAC Name

[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine

InChI

InChI=1S/C35H36N5O9P.C6H15N/c1-21(2)32(41)38-34-37-31-30(33(42)39-34)36-20-40(31)29-18-27(49-50(43)44)28(48-29)19-47-35(22-8-6-5-7-9-22,23-10-14-25(45-3)15-11-23)24-12-16-26(46-4)17-13-24;1-4-7(5-2)6-3/h5-17,20-21,27-29H,18-19H2,1-4H3,(H2-,37,38,39,41,42,43,44);4-6H2,1-3H3/p+1/t27-,28-,29-;/m1./s1

InChI Key

GFPJIIBTDSCTHG-UGGWQHQUSA-O

Isomeric SMILES

CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[P+](=O)O

Canonical SMILES

CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[P+](=O)O

Origin of Product

United States

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